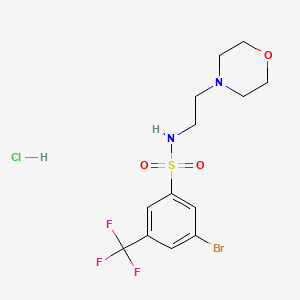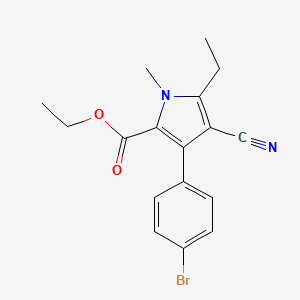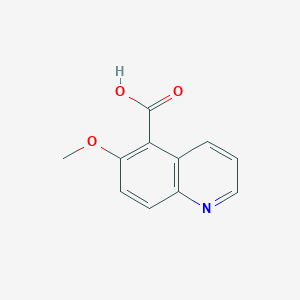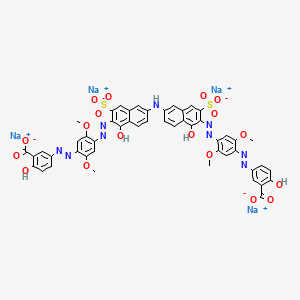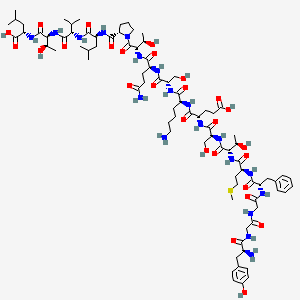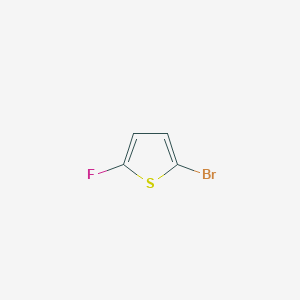
2-Bromo-5-fluorothiophene
Übersicht
Beschreibung
2-Bromo-5-fluorothiophene is an organic compound with the molecular formula C4H2BrFS . It has a molecular weight of 181.03 .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The ring has a bromine atom attached to one carbon and a fluorine atom attached to another .Physical and Chemical Properties Analysis
This compound has a molecular weight of 181.03 . More detailed physical and chemical properties are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Electronic Properties Tuning in Polythiophenes
2-Bromo-5-fluorothiophene and related derivatives are pivotal in the synthesis of polythiophenes with varied electronic properties. A study by Gohier et al. (2013) explored the electropolymerization and electronic properties of terthienyls containing derivatives of hexylthiophene, including 3-fluoro-4-hexylthiophene and 3-bromo-4-hexylthiophene. These derivatives play a crucial role in adjusting the electronic properties of conjugated polythiophenes (Gohier, Frère, & Roncali, 2013).
Block Copolythiophenes Synthesis
In the field of polymer chemistry, this compound derivatives have been utilized in the synthesis of block copolythiophenes. Ohshimizu and Ueda (2008) successfully prepared well-controlled rod−rod block copolymers using a nickel-catalyzed coupling polymerization process involving 2-bromo-3-hexyl-5-iodothiophene (Ohshimizu & Ueda, 2008).
Study of Substituent Effects
Tong et al. (2010) conducted an experimental and theoretical study on the electronic structure and substituent effects of this compound derivatives. This research aids in understanding the electronic effects of donor or acceptor substituent groups, crucial for reliable photoelectron spectroscopy assignments and analyzing relative reactivities (Tong, Ma, Ge, Wang, & Wang, 2010).
Wirkmechanismus
Target of Action
2-Bromo-5-fluorothiophene is a chemical compound with the molecular formula C4H2BrFS Thiophene derivatives are known to interact with various biological targets depending on their specific functional groups and structures .
Mode of Action
It’s known that thiophene derivatives can undergo various chemical reactions, includingSuzuki–Miyaura coupling , which is a type of carbon-carbon bond-forming reaction . This reaction involves the use of organoboron reagents and is widely applied in the synthesis of various organic compounds .
Biochemical Pathways
Thiophene derivatives are often used in the synthesis of conjugated polymers, which have applications in electronic and optoelectronic devices . These polymers can exhibit fascinating properties such as high conductivity and tunable optoelectronic properties .
Result of Action
As a thiophene derivative, it may participate in the formation of conjugated polymers, which can exhibit various electronic and optoelectronic properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the atmospheric degradation of similar compounds, such as 2-bromo-3,3,3-trifluoropropene, has been studied, indicating that environmental conditions can affect the stability and efficacy of these compounds .
Biochemische Analyse
Biochemical Properties
2-Bromo-5-fluorothiophene plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating halogenation and fluorination reactions. The compound’s bromine and fluorine atoms can form strong bonds with biomolecules, influencing their reactivity and stability. For instance, this compound can act as a substrate for halogenase enzymes, which catalyze the incorporation of halogen atoms into organic compounds .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins and enzymes can lead to changes in the activity of key metabolic pathways, potentially affecting cell growth and proliferation . Additionally, this compound may impact the expression of genes involved in stress response and detoxification processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity. For example, this compound can inhibit the activity of certain dehalogenase enzymes, preventing the removal of halogen atoms from organic molecules . This inhibition can lead to the accumulation of halogenated compounds within cells, affecting various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including cellular stress and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific concentration levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These interactions can affect metabolic flux and alter the levels of key metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can be taken up by cells via active transport mechanisms, where it binds to membrane transporters and is translocated into the cytoplasm . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its biochemical activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism . This localization can enhance the compound’s ability to interact with mitochondrial enzymes and proteins, influencing cellular energy production and metabolic processes .
Eigenschaften
IUPAC Name |
2-bromo-5-fluorothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrFS/c5-3-1-2-4(6)7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCDDNAETBQBMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrFS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564009 | |
| Record name | 2-Bromo-5-fluorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32415-41-1 | |
| Record name | 2-Bromo-5-fluorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




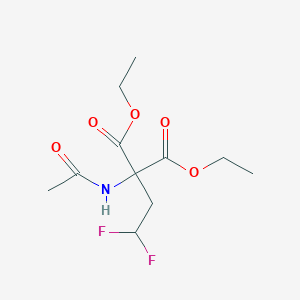
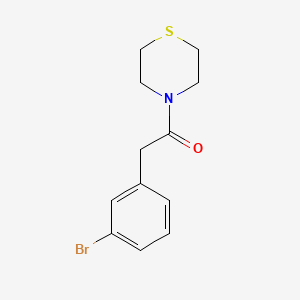

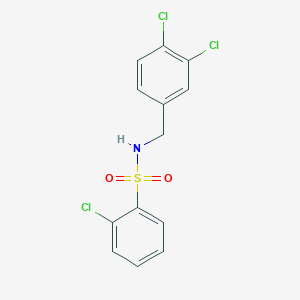

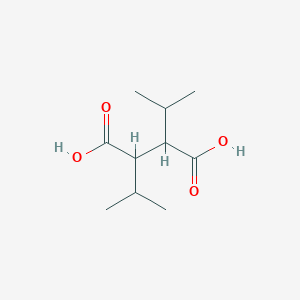
![N-Pyridin-3-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1627265.png)
